molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8

Imidazo[1,2-a]pyridine-3-sulfonic acid

Cat. No.: B179839
CAS No.: 112581-51-8
M. Wt: 198.2 g/mol
InChI Key: JLAKLCCPOHSRQJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-sulfonic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a sulfonic acid group at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-sulfonic acid typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by sulfonation. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by acids or bases under mild conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates in the pharmaceutical industry due to their diverse biological activities. Key applications include:

  • Anticancer Agents : Compounds derived from the imidazo[1,2-a]pyridine scaffold have shown potential as inhibitors for various cancer-related targets. For instance, derivatives have been identified that inhibit FLT3 (Fms-like tyrosine kinase 3), which is crucial in acute myeloid leukemia (AML) treatment. Recent studies highlighted a compound that effectively inhibits both FLT3-ITD and its resistant secondary mutations, showcasing its therapeutic potential against resistant forms of AML .
  • Antituberculosis Activity : Imidazo[1,2-a]pyridine compounds have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that these compounds can be optimized through structure-activity relationship (SAR) studies to enhance their efficacy against these challenging strains .
  • Antimycobacterial Properties : The compound has been explored for its ability to combat mycobacterial infections, including those caused by Mycobacterium tuberculosis. Its derivatives have been synthesized and tested for their effectiveness in inhibiting the growth of various mycobacterial strains .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their therapeutic efficacy. Key findings include:

  • Modification of Functional Groups : Variations in substituents on the imidazo[1,2-a]pyridine ring significantly affect biological activity. For example, certain modifications enhance FLT3 inhibition potency while maintaining selectivity against other kinases .
  • Binding Interactions : Studies have elucidated the binding modes of these compounds to target proteins. For instance, the interaction of imidazo[1,2-a]pyridine derivatives with the hinge region of FLT3 has been characterized, revealing essential hydrogen bonding interactions that contribute to their inhibitory effects .

Case Studies

Several case studies illustrate the practical applications of imidazo[1,2-a]pyridine-3-sulfonic acid:

Study Focus Findings
Study on FLT3 inhibitorsAcute Myeloid LeukemiaIdentified novel inhibitors with balanced activity against FLT3-ITD and resistant mutations .
Antituberculosis researchMDR-TB and XDR-TBDemonstrated significant antibacterial activity with optimized compounds showing improved efficacy .
c-Met inhibitors developmentCancer therapyDeveloped new inhibitors targeting c-Met signaling pathways, crucial for cancer progression .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-sulfonic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . In biological imaging, its fluorescent properties are utilized to label and visualize cellular components .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridine-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a functional material in various applications .

Biological Activity

Imidazo[1,2-a]pyridine-3-sulfonic acid is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Imidazo[1,2-a]pyridine compounds are characterized by their fused heterocyclic structure, which contributes to their pharmacological versatility. The sulfonic acid group enhances solubility and bioavailability, making these compounds suitable for various medicinal applications.

Pharmacological Activities

This compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal properties against various pathogens. For instance, derivatives have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MICs) ranging from 0.07 to 0.14 μM for extensively drug-resistant strains .
  • Antitumor and Anticancer Properties : The compound has demonstrated promising results in inhibiting tumor growth in various cancer cell lines. Notably, modifications to the imidazo[1,2-a]pyridine scaffold have led to enhanced potency against cancer cells such as MCF-7 and PC-3 .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyridine derivatives can reduce inflammation by modulating leukocyte functions and cytokine production . This suggests potential applications in treating inflammatory diseases.
  • Neuropharmacological Effects : Some derivatives have been explored for their anxiolytic and sedative properties. Compounds like zolpidem are well-known for their use in treating insomnia .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Key findings from SAR studies include:

  • Substituent Effects : The position and nature of substituents on the imidazo ring significantly affect biological activity. For instance, modifications at the C2 and C6 positions have been shown to enhance anti-TB activity .
  • Binding Interactions : Molecular docking studies reveal that imidazo[1,2-a]pyridine derivatives bind effectively to target proteins involved in disease mechanisms, such as FLT3 in acute myeloid leukemia . The formation of hydrogen bonds and pi-pi interactions is crucial for their inhibitory potency.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

StudyActivityFindings
Anti-TBMIC values as low as 0.003 μM against replicating Mtb
AntitumorSignificant cytotoxicity against MCF-7 cells with IC50 values < 10 μM
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro

Q & A

Basic Research Questions

Q. What are the common synthetic routes and starting materials for Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically employs 2-aminopyridine as a foundational building block, coupled with aldehydes or ketones via multicomponent reactions. For example, Raju et al. developed derivatives by reacting 2-aminopyridine with secondary amines under iodine catalysis, yielding compounds with potent antimicrobial activity . Another streamlined method involves Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) to functionalize the C-3 position, ensuring high purity and yield . Key steps include:

  • Condensation of 2-aminopyridine with carbonyl compounds.
  • Cyclization using catalysts like silica sulfuric acid or iodine .
  • Purification via column chromatography or recrystallization.

Q. How are Imidazo[1,2-a]pyridine derivatives characterized for structural confirmation?

Structural elucidation relies on spectroscopic methods:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring connectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve complex stereochemistry, as seen in anti-ulcer derivative studies . For sulfonic acid derivatives, additional techniques like IR spectroscopy identify sulfonic acid groups (S=O stretches at ~1350–1150 cm⁻¹).

Q. What biological activities are associated with this compound derivatives?

These derivatives exhibit broad bioactivity:

  • Antimicrobial : Raju et al. reported derivatives (e.g., compounds 2 and 5) with MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anti-ulcer : Kaminski et al. identified 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine as a potent agent, targeting metabolic pathways akin to zolimidine .
  • Anticancer : Acetamide derivatives show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in Imidazo[1,2-a]pyridine functionalization?

Advanced optimization strategies include:

  • Catalyst screening : Silica sulfuric acid/ethylene glycol systems improve cyclization efficiency, achieving yields >85% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Factorial design : Systematic variation of temperature, catalyst loading, and reaction time to identify optimal parameters (e.g., 80°C, 12 h for Friedel-Crafts acylation) .
  • Flow chemistry : Continuous reactors minimize by-products in scaled-up syntheses .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from structural variations or assay conditions. Methodological solutions include:

  • Comparative SAR analysis : Evaluate substituent effects (e.g., electron-withdrawing groups at C-3 enhance antimicrobial activity ).
  • Standardized assays : Use consistent protocols (e.g., CLSI guidelines for MIC determination).
  • Meta-analysis : Cross-reference datasets from PubMed and Scopus to identify trends, as done in pharmacological reviews .

Q. What computational approaches aid in designing novel derivatives with targeted properties?

ICReDD’s integrated framework combines:

  • Quantum chemical calculations : Predict reaction pathways and transition states for sulfonic acid derivatization .
  • Machine learning : Train models on existing bioactivity data (e.g., PDE3 inhibition for cardiovascular agents) to prioritize synthetic targets .
  • Molecular docking : Simulate binding interactions with therapeutic targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB agents ).

Q. Methodological Considerations

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR)?

Employ factorial design to systematically vary substituents (e.g., alkyl, aryl, sulfonic acid groups) and assess their impact on bioactivity. For example:

  • Independent variables : Substituent type, position, and steric bulk.
  • Dependent variables : IC₅₀, MIC, or binding affinity.
  • Data analysis : Multivariate regression to identify critical pharmacophoric features .

Q. How can researchers mitigate challenges in sulfonic acid group incorporation?

Sulfonation at C-3 requires precise control:

  • Use chlorosulfonic acid in dichloroethane at 0°C to avoid over-sulfonation.
  • Protect reactive sites (e.g., NH groups) with tert-butyloxycarbonyl (Boc) .
  • Monitor reaction progress via TLC or HPLC to terminate at intermediate stages.

Q. Data Contradiction Analysis Example

A study reports weak antifungal activity for a derivative, while another observes potency. Resolution steps:

Replicate assays : Test both compounds under identical conditions (e.g., pH, incubation time).

Analyze substituents : Check for electron-donating groups (e.g., -OCH₃) that may reduce efficacy .

Verify purity : Impurities (>5%) can skew bioactivity results; use HPLC-MS for validation .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKLCCPOHSRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560105
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-51-8
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (0.170 mL, 2.55 mmol) was dissolved in chloroform (1 mL) and this solution was added dropwise to imidazo[1,2-a]-pyridine (0.100 g, 0.85 mmol) in chloroform (4 mL) over 10 min. The reaction mixture was heated to reflux for 24 h, then allowed to cool to RT and concentrated to dryness under vacuum. The crude oily product was treated with diethyl ether (10 mL) and ethanol (5 mL) resulting in a white precipitate. The solid was collected by filtration, washed with EtOH and dried to yield imidazo[1,2-a]-pyridine-3-sulfonic acid (0.128 mg). MS (ESI−) for m/z 131 (M−H)−.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[1,2-a]pyridine-3-sulfonic acid
Imidazo[1,2-a]pyridine-3-sulfonic acid
Imidazo[1,2-a]pyridine-3-sulfonic acid
Imidazo[1,2-a]pyridine-3-sulfonic acid
Imidazo[1,2-a]pyridine-3-sulfonic acid
Imidazo[1,2-a]pyridine-3-sulfonic acid

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